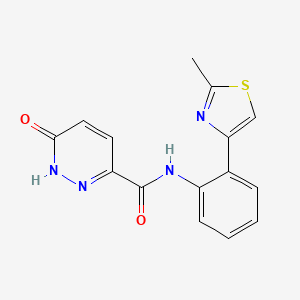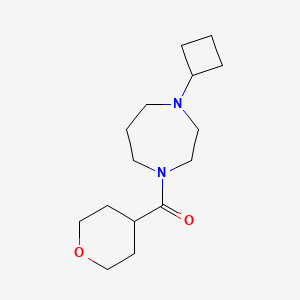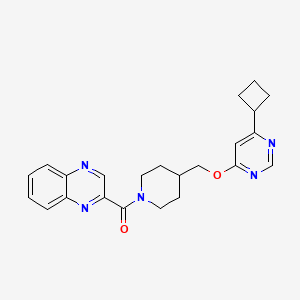
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole derivatives, such as N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, have been synthesized and investigated for their anticancer activity . These compounds have shown significant anticancer activity, particularly those carrying 5-chloro and 5-methylbenzimidazole groups .
Synthesis Analysis
While specific synthesis information for your compound was not found, similar compounds have been synthesized and their structures confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Molecular Structure Analysis
The molecular structures of similar synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and similar compounds have been synthesized and characterized in various studies. For instance, a study involved the synthesis and characterization of metal (II) complexes with oxygen, nitrogen, and oxygen (ONO) donor Schiff base ligand derived from thiazole (Nagesh & Mruthyunjayaswamy, 2015). Similarly, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, demonstrating the versatility of thiazole derivatives in forming complex structures (Ahmad et al., 2012).
Antimicrobial and Antioxidant Activities
Compounds containing the thiazole moiety have been evaluated for their antimicrobial and antioxidant activities. A study on Schiff base ligand containing thiazole moiety revealed its potent in vitro antioxidant activity, as well as its antimicrobial effectiveness against various bacterial and fungal strains (Nagesh et al., 2015). Another research highlighted the antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole ring, suggesting their potential therapeutic use against bacterial and fungal infections (Desai et al., 2013).
Antitumor and Antiviral Activities
Thiazole derivatives have shown promising results in antitumor and antiviral activities. For example, a study reported the remarkable antiavian influenza virus activity of benzamide-based 5-aminopyrazoles and their fused heterocycles, including thiazole derivatives (Hebishy et al., 2020). Another investigation into novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed their potent anticancer agents, underscoring the therapeutic potential of thiazole-based compounds in oncology (Gomha et al., 2017).
Dyeing and Textile Applications
In addition to their biological activities, thiazole derivatives have been used in dyeing and textile applications. A study synthesized novel heterocyclic aryl monoazo organic compounds, including thiazole-selenium disperse dyes, and evaluated their efficiency in dyeing polyester fabrics. These compounds also exhibited high in vitro screening of their antioxidant and antitumor activity, showcasing their multifunctional use (Khalifa et al., 2015).
Orientations Futures
The limitations of current anticancer drugs highlight the need for the discovery of new anticancer agents . Thiazoles represent a class of heterocyclic compounds of great importance in anticancer drug research . Future research could focus on the synthesis and evaluation of similar compounds for their potential anticancer activity.
Propriétés
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-16-13(8-22-9)10-4-2-3-5-11(10)17-15(21)12-6-7-14(20)19-18-12/h2-8H,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPINUFUGFLETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2477123.png)


![5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2477128.png)

![1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone](/img/structure/B2477131.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2477136.png)


![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)
